Cas no 924829-16-3 (N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide)

N-Propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a heterocyclic organic compound featuring a benzamide core substituted with a tetrazole moiety at the para position and an n-propyl amide group. The tetrazole ring enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules due to its bioisosteric properties. The compound's structural features contribute to its stability and reactivity, making it suitable for applications in drug discovery, such as protease inhibition or receptor modulation. Its well-defined synthetic route allows for high purity and scalability, supporting research in pharmaceutical and agrochemical development.
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide structure
924829-16-3 structure
Product Name:N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS No:924829-16-3
MF:C11H13N5O
MW:231.253821134567
CID:5427464
Update Time:2025-06-08

N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-propyl-4-(tetrazol-1-yl)benzamide
    • N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
    • Inchi: 1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17)
    • InChI Key: FIAVMDRNRWCSCN-UHFFFAOYSA-N
    • SMILES: C(NCCC)(=O)C1=CC=C(N2C=NN=N2)C=C1

N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3375-2106-2μmol
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
924829-16-3 90%+
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Additional information on N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Recent Advances in the Study of N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 924829-16-3)

N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 924829-16-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by the presence of a tetrazole moiety, has been explored for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its therapeutic potential.

One of the key areas of research involving N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is its role as a scaffold for the development of novel enzyme inhibitors. The tetrazole ring, a bioisostere for carboxylic acids, contributes to the compound's ability to interact with biological targets. Recent publications have highlighted its efficacy in inhibiting enzymes such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), which are implicated in cardiovascular diseases and cancer progression, respectively. These findings underscore the compound's versatility as a pharmacophore.

In addition to its enzyme inhibitory properties, N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). Computational docking studies and in vitro assays have demonstrated its affinity for certain GPCR subtypes, suggesting its utility in the design of targeted therapies for neurological and metabolic disorders. The compound's structural features, including the propyl side chain and the tetrazole ring, have been optimized to enhance binding affinity and selectivity.

Recent synthetic methodologies have also been developed to improve the yield and purity of N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. Advances in green chemistry, such as microwave-assisted synthesis and catalytic methods, have streamlined its production, making it more accessible for preclinical studies. These innovations are critical for scaling up the compound's synthesis and ensuring its availability for further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Ongoing research aims to overcome these hurdles by exploring prodrug strategies and formulation technologies to enhance the compound's therapeutic profile.

In conclusion, N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 924829-16-3) represents a promising candidate for drug development, with demonstrated potential in enzyme inhibition and receptor modulation. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in treating various diseases. The compound's unique structural features and pharmacological properties position it as a valuable asset in the field of medicinal chemistry.

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